Roblitinib

Descripción general

Descripción

Este compuesto ha demostrado una actividad antitumoral significativa en modelos preclínicos, particularmente en cánceres impulsados por la vía de señalización del factor de crecimiento de fibroblastos 19 (FGF19) y FGFR4 . Roblitinib se ha investigado principalmente por su potencial en el tratamiento del carcinoma hepatocelular y otros tumores sólidos que expresan FGFR4 .

Aplicaciones Científicas De Investigación

Roblitinib tiene varias aplicaciones de investigación científica, que incluyen:

Investigación del Cáncer: This compound ha demostrado una actividad antitumoral significativa en modelos preclínicos de carcinoma hepatocelular y otros tumores que expresan FGFR4. Se está investigando en ensayos clínicos por su potencial para tratar estos cánceres.

Estudios Biológicos: El compuesto se utiliza para estudiar el papel de la señalización FGFR4 en varios procesos biológicos y enfermedades.

Desarrollo de Medicamentos: This compound sirve como un compuesto líder para desarrollar nuevos inhibidores de FGFR4 con mejor selectividad y potencia.

Mecanismo De Acción

Roblitinib ejerce sus efectos inhibiendo selectivamente la actividad quinasa de FGFR4. El compuesto se une de forma covalente pero reversible al residuo de cisteína en la posición 552 (C552) en el dominio quinasa de FGFR4 . Esta unión inhibe la fosforilación de las moléculas de señalización descendentes, bloqueando así la vía de señalización FGF19/FGFR4. La inhibición de esta vía conduce a una reducción de la proliferación de células tumorales y a un aumento de la apoptosis en los tumores que expresan FGFR4 .

Análisis Bioquímico

Biochemical Properties

Roblitinib is a reversible, covalent, potent, and highly selective FGFR4 inhibitor . It shows excellent selectivity for the inhibition of FGFR4 versus the other FGFR paralogs and across the human kinome .

Cellular Effects

This compound has remarkable antitumor activity in mice bearing HCC tumor xenografts and patient-derived xenograft models that are positive for FGF19, FGFR4, and KLB . It inhibits growth of HCC and gastric cancer cell lines expressing FGFR4, KLB, and FGF19 with excellent selectivity over non-sensitive tumor models .

Molecular Mechanism

This compound features a covalent yet rapidly reversible mode of action that may reduce off-target related toxicity . It inhibits only FGFR4 in FGFR biochemical and mechanistic cellular assays .

Temporal Effects in Laboratory Settings

This compound displayed favorable PK characteristics and no food effect when dosed with low-fat meals . The recommended phase 2 dose was established as 120 mg qd .

Dosage Effects in Animal Models

This compound has shown remarkable antitumor activity in mice bearing HCC tumor xenografts and patient-derived xenograft models

Metabolic Pathways

This compound interacts with the FGF19/FGFR4 axis, which has a fundamental role in the enterohepatic bile acid/cholesterol system . It mediates FGF19 transcriptional suppression of CYP7A1, the rate-limiting enzyme in the bile acids synthesis pathway, thereby lowering the bile acids pool .

Métodos De Preparación

La síntesis de roblitinib implica varios pasos clave, comenzando con la detección de alto rendimiento para identificar los aciertos iniciales. El proceso de optimización incluye la modificación de los derivados de la amida de 2-formilquinolina (2-FQA) para mejorar la selectividad y la potencia . La ruta de síntesis implica los siguientes pasos:

Detección de Alto Rendimiento: Se identificaron los aciertos iniciales mediante la detección de alto rendimiento de derivados de 2-FQA.

Optimización: Los derivados de 2-FQA se optimizaron modificando el anillo piridil de unión a la bisagra y otros grupos sustituyentes para mejorar la selectividad para FGFR4.

Síntesis Final: El compuesto final, this compound, se sintetizó incorporando grupos funcionales específicos que confieren alta selectividad y potencia.

Análisis De Reacciones Químicas

Roblitinib sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en el grupo metoxietilo.

Reducción: El compuesto se puede reducir en el grupo formilo para formar los derivados alcohólicos correspondientes.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, reducidos y sustituidos de this compound .

Comparación Con Compuestos Similares

Roblitinib es único entre los inhibidores de FGFR debido a su alta selectividad para FGFR4. Los compuestos similares incluyen:

Erdafitinib: Un inhibidor de pan-FGFR aprobado por la FDA para el tratamiento del cáncer de vejiga.

Pemigatinib: Otro inhibidor de FGFR que se dirige a FGFR1-3 y está aprobado para el tratamiento del colangiocarcinoma.

Infigratinib: Un inhibidor selectivo de FGFR1-3 utilizado en el tratamiento del colangiocarcinoma.

La singularidad de this compound radica en su inhibición selectiva de FGFR4, lo que lo convierte en un candidato prometedor para el tratamiento de cánceres impulsados por la señalización de FGFR4 .

Propiedades

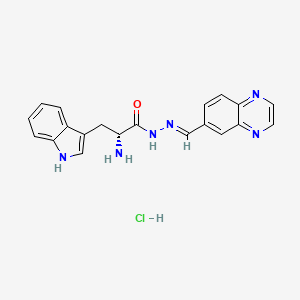

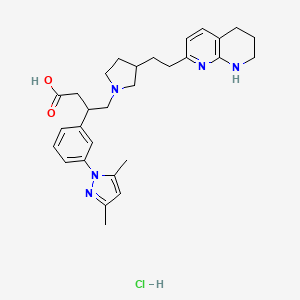

IUPAC Name |

N-[5-cyano-4-(2-methoxyethylamino)pyridin-2-yl]-7-formyl-6-[(4-methyl-2-oxopiperazin-1-yl)methyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N8O4/c1-31-7-8-32(23(35)15-31)14-18-10-17-4-3-6-33(24(17)29-21(18)16-34)25(36)30-22-11-20(27-5-9-37-2)19(12-26)13-28-22/h10-11,13,16H,3-9,14-15H2,1-2H3,(H2,27,28,30,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKDKKZMPODMIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C(=O)C1)CC2=C(N=C3C(=C2)CCCN3C(=O)NC4=NC=C(C(=C4)NCCOC)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1708971-55-4 | |

| Record name | Roblitinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1708971554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Roblitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16845 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ROBLITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M64JF6WMSA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid](/img/structure/B610460.png)

![(6R)-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid](/img/structure/B610461.png)

![methyl (2S)-2-[[(2Z)-2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-3-phenylpropanoate](/img/structure/B610468.png)